molecular formula C20H23BO4 B3100989 Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate CAS No. 1381957-27-2

Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate

Cat. No. B3100989
CAS RN: 1381957-27-2
M. Wt: 338.2
InChI Key: RGIUSKAKTDYOKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of reagents like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to borylate arenes and prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another reaction .

Scientific Research Applications

Organic Synthesis

This compound is an important intermediate in organic synthesis . It is highly stable, has low toxicity, and exhibits high reactivity in various transformation processes .

Suzuki-Miyaura Cross-Coupling Reactions

It is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds.

Transesterification Reactions

This compound is also used in transesterification reactions . Transesterification is a process that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol.

Drug Synthesis

In the field of drug synthesis, boronic acid compounds like this are usually used to protect diols . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Enzyme Inhibitors

Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors and microbial infections .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes .

Boron Neutron Capture Therapy

They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Safety and Hazards

Safety information for similar compounds indicates that they can be harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include avoiding inhalation, skin contact, and ingestion .

properties

IUPAC Name

methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-12-10-15(11-13-17)14-6-8-16(9-7-14)18(22)23-5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIUSKAKTDYOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate
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Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate
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Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate
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Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate
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Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate
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Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate

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